1-Bromo-3-(1-chloropropan-2-yl)benzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10BrCl |
|---|---|
Molecular Weight |
233.53 g/mol |
IUPAC Name |
1-bromo-3-(1-chloropropan-2-yl)benzene |
InChI |
InChI=1S/C9H10BrCl/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6H2,1H3 |
InChI Key |
HVUNYIXZZVFPCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 1 Bromo 3 1 Chloropropan 2 Yl Benzene
Differential Reactivity of Aryl Bromine and Alkyl Chlorine Bonds
The structure of 1-Bromo-3-(1-chloropropan-2-yl)benzene presents two different carbon-halogen bonds: a bromine atom attached to an sp²-hybridized carbon of the benzene (B151609) ring and a chlorine atom bonded to a primary sp³-hybridized carbon in the alkyl side chain. This structural difference leads to significant variation in their chemical reactivity, particularly in substitution reactions.
Aryl halides, such as the bromobenzene (B47551) moiety, are generally less reactive towards nucleophilic substitution than alkyl halides. quora.comlibretexts.org This reduced reactivity is attributed to two main factors:
Hybridization: The sp² orbital of the aryl carbon forms a shorter, stronger bond with the bromine compared to the sp³-sp³ bond in an alkyl halide.
Resonance: The lone pair electrons on the bromine atom can delocalize into the π-system of the benzene ring, imparting a partial double bond character to the C-Br bond, which further strengthens it and makes it difficult to break. quora.com
Conversely, the 1-chloropropan-2-yl group features a primary alkyl chloride. The C-Cl bond in this group is a standard single bond and is more susceptible to nucleophilic attack. While the C-Br bond is inherently weaker than the C-Cl bond, the context of an aryl versus a primary alkyl attachment is the dominant factor governing reactivity in nucleophilic substitutions. Therefore, selective nucleophilic substitution will overwhelmingly occur at the alkyl chlorine position, leaving the aryl bromine bond intact under typical conditions.
However, the aryl bromine bond is highly susceptible to reactions involving organometallic intermediates, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions proceed via a different mechanism (oxidative addition/reductive elimination) that favors the more reactive C-Br bond over the C-Cl bond for oxidative addition to the metal center. This differential reactivity allows for selective functionalization at either the aryl or alkyl position by choosing appropriate reaction conditions.
Table 1: Comparison of Aryl Bromine and Alkyl Chlorine Bond Reactivity
| Property | Aryl Bromine Bond (C-Br) | Alkyl Chlorine Bond (C-Cl) |
|---|---|---|
| Carbon Hybridization | sp² | sp³ |
| Bond Character | Partial double bond (due to resonance) | Single bond |
| Reactivity in Nucleophilic Substitution | Very low | High |
| Favored Nucleophilic Mechanism | Addition-Elimination (requires activating groups) | SN2 or SN1 |
| Reactivity in Metal-Catalyzed Cross-Coupling | High | Low (requires specific catalysts) |
Nucleophilic Substitution Pathways at Alkyl Halide Centers
The alkyl halide center in the 1-chloropropan-2-yl group is the primary site for nucleophilic substitution reactions. utexas.edu The specific pathway, either bimolecular (SN2) or unimolecular (SN1), is determined by the reaction conditions, including the nature of the nucleophile, the solvent, and the substrate's structure.
The substrate features a chlorine atom on a primary carbon, which generally favors the SN2 mechanism due to minimal steric hindrance. byjus.com In an SN2 reaction, a strong nucleophile attacks the carbon atom from the side opposite to the leaving group (chloride), proceeding through a single, concerted transition state. utexas.edubyjus.com This backside attack results in an inversion of configuration at the carbon center if it were chiral. In this molecule, the reaction occurs adjacent to a chiral center, but the primary carbon itself is not chiral.
SN2 Reaction Characteristics:
Mechanism: Single concerted step. byjus.com
Nucleophile: Favored by strong, small nucleophiles (e.g., OH⁻, CN⁻, N₃⁻).
Solvent: Favored by polar aprotic solvents (e.g., acetone, DMSO, DMF) that solvate the cation but not the nucleophile, enhancing its reactivity. byjus.com
Kinetics: Second-order kinetics, rate = k[substrate][nucleophile].
While less likely, an SN1 pathway could be induced under specific conditions, such as with a very weak nucleophile in a polar protic solvent (e.g., water, ethanol). libretexts.org An SN1 reaction would involve the initial, rate-determining departure of the chloride leaving group to form a primary carbocation. This primary carbocation is highly unstable and would likely undergo a rapid 1,2-hydride shift to form a more stable secondary benzylic carbocation. This rearranged carbocation would then be attacked by the nucleophile from either face, leading to a racemic mixture of products if the new center is chiral.
Table 2: SN1 vs. SN2 Pathways for the Alkyl Chloride
| Factor | SN2 Pathway | SN1 Pathway |
|---|---|---|
| Substrate Structure | Favored (Primary halide) | Disfavored (requires rearrangement to a stable carbocation) |
| Nucleophile Strength | Requires strong nucleophile | Favored by weak nucleophile |
| Solvent Type | Polar aprotic | Polar protic |
| Stereochemistry | Inversion of configuration at reaction center | Racemization |
| Intermediate | Pentacoordinate transition state | Carbocation |
Electrophilic Reactivity of the Aromatic Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. msu.edubyjus.com The rate and regioselectivity of these substitutions are governed by the two existing substituents: the bromo group and the alkyl group.
Bromo Group: Halogens are deactivating due to their strong inductive electron-withdrawing effect, making the ring less nucleophilic than benzene. libretexts.org However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate when attack occurs at these positions. msu.edulibretexts.org
Alkyl Group (1-chloropropan-2-yl): Alkyl groups are activating due to hyperconjugation and a weak inductive electron-donating effect, making the ring more reactive than benzene. They are also ortho-, para-directors. msu.edulibretexts.org
The two substituents are meta to each other. Their combined directing effects determine the position of the incoming electrophile. The available positions are C2, C4, C5, and C6.
C2: Ortho to the bromo group and ortho to the alkyl group. This position is sterically hindered.
C4: Ortho to the bromo group and para to the activating alkyl group. This position is strongly activated.
C6: Para to the bromo group and ortho to the activating alkyl group. This position is also strongly activated.
C5: Meta to both groups and is therefore the most deactivated position.
Substitution is most likely to occur at positions C4 and C6, where the activating effect of the alkyl group and the directing effect of the bromine are cooperative. The ratio of C4 to C6 products would depend on the steric bulk of the incoming electrophile, with larger electrophiles favoring the less hindered C4 position.
Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Position | Relation to Bromo Group | Relation to Alkyl Group | Predicted Reactivity |
|---|---|---|---|
| C2 | ortho | ortho | Possible, but sterically hindered |
| C4 | ortho | para | Highly favored |
| C5 | meta | meta | Disfavored |
| C6 | para | ortho | Highly favored |
Radical Reactions and Their Specificity in Polyhalogenated Systems
The presence of a benzylic hydrogen atom—the hydrogen on the carbon attached to the benzene ring—makes the molecule susceptible to radical reactions. uhmreactiondynamics.org Benzylic C-H bonds are weaker than other alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalizing into the aromatic ring.
Under conditions that promote radical formation, such as UV light or the use of a radical initiator like N-bromosuccinimide (NBS), selective substitution of this benzylic hydrogen can be achieved. For instance, radical bromination would preferentially occur at this position.
The specificity in this polyhalogenated system is high. The aryl C-H and C-Br bonds are too strong to react under these conditions. The other C-H bonds on the propyl chain are significantly less reactive than the benzylic C-H bond. The C-Cl bond is also unlikely to participate in these specific radical substitution reactions. The primary product of a reaction with NBS would be 1-bromo-3-(2-bromo-1-chloropropan-2-yl)benzene.
Stereoselective Transformations and Functional Group Interconversions
The molecule possesses a stereocenter at the benzylic carbon (C2 of the propyl chain). This opens the possibility for stereoselective transformations.
Reactions at the Alkyl Chloride: As a primary halide, nucleophilic substitution via an SN2 mechanism occurs at the CH₂Cl group. This reaction does not affect the existing stereocenter, and if the starting material is enantiomerically pure, the product will also be enantiomerically pure. This allows for the interconversion of the chloro group into a variety of other functional groups (e.g., -OH, -CN, -N₃, -OR) while preserving the stereochemical integrity of the molecule.
Reactions Involving the Stereocenter: If the benzylic position itself is targeted for substitution (e.g., after radical halogenation as described in 3.4), the stereochemical outcome depends on the mechanism. Substitution via an SN1 mechanism would proceed through a planar, achiral benzylic carbocation, resulting in a racemic mixture. In contrast, an SN2 reaction at this secondary, sterically hindered center would be difficult but, if achieved, would lead to an inversion of stereochemistry. Asymmetric catalysts could be employed to achieve stereoselective functionalization at or near the chiral center.
Tandem and Cascade Reactions Utilizing Multiple Reactive Sites
The presence of three distinct reactive sites—the aryl bromide, the alkyl chloride, and the activatable benzylic position—makes this compound an excellent substrate for tandem or cascade reactions. wikipedia.org These reactions, where multiple bonds are formed in a single operation without isolating intermediates, are highly efficient in building molecular complexity. researchgate.netnih.govacs.org
A plausible tandem reaction could involve an initial palladium-catalyzed cross-coupling at the aryl bromide site (e.g., a Suzuki coupling to introduce a new carbon-carbon bond). The resulting intermediate could then undergo an intramolecular cyclization, where a nucleophilic group introduced via the coupling reaction attacks the alkyl chloride, forming a new heterocyclic ring system. The stereocenter on the propyl chain would influence the stereochemical outcome of the cyclization.
Another potential cascade sequence could be initiated by an electrophilic aromatic substitution, adding a functional group to the ring that could then trigger a subsequent intramolecular reaction with the alkyl chloride side chain. nih.gov The ability to precisely control the sequence of reactions by choosing the right catalysts and conditions is key to harnessing the synthetic potential of this multifunctional molecule.
Stereochemical Investigations of 1 Bromo 3 1 Chloropropan 2 Yl Benzene
Enantioselective and Diastereoselective Synthetic Pathways
The synthesis of specific stereoisomers of 1-Bromo-3-(1-chloropropan-2-yl)benzene, which possesses two chiral centers, would necessitate the use of stereoselective synthetic strategies. These methods are designed to favor the formation of one enantiomer or diastereomer over others.
Common Strategies:
Chiral Pool Synthesis: This approach would involve starting from a readily available enantiomerically pure precursor that already contains one or more of the required stereocenters. For instance, a chiral propylene-derived building block could be utilized.
Asymmetric Catalysis: The use of chiral catalysts (e.g., transition metal complexes with chiral ligands) can induce enantioselectivity or diastereoselectivity in a key bond-forming reaction. For example, an asymmetric hydrogenation or alkylation step could be employed to set one of the stereocenters.
Substrate-Controlled Synthesis: In this method, an existing chiral center in the molecule directs the formation of a new stereocenter. The inherent stereochemistry of the substrate influences the transition state energy of the reaction, leading to a preference for one diastereomer.
A hypothetical enantioselective route could involve the asymmetric addition of a 3-bromophenyl group to a chloropropene derivative, catalyzed by a chiral transition metal complex. The choice of catalyst, solvent, and reaction conditions would be critical in achieving high enantiomeric and diastereomeric excess.
| Synthetic Approach | Description | Potential Application |
| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials. | Starting with a chiral chloropropanol (B1252657) derivative. |
| Asymmetric Catalysis | Employs chiral catalysts to induce stereoselectivity. | Asymmetric hydrogenation of a prochiral alkene precursor. |
| Substrate-Controlled | An existing stereocenter directs the formation of a new one. | A multi-step synthesis where stereochemistry is built sequentially. |
Chiral Resolution Techniques for Enantiomers and Diastereomers
Should a synthetic route produce a mixture of stereoisomers (a racemic mixture or a mixture of diastereomers), chiral resolution techniques would be necessary to separate them.
Separation of Diastereomers: Diastereomers have different physical properties (e.g., boiling points, melting points, solubility) and can often be separated by standard laboratory techniques such as:
Fractional Crystallization: This method relies on the differential solubility of diastereomers in a given solvent.
Chromatography: Techniques like column chromatography or preparative thin-layer chromatography can be effective in separating diastereomers due to their different affinities for the stationary phase.
Separation of Enantiomers: Enantiomers have identical physical properties in an achiral environment, making their separation more complex. Common methods include:
Formation of Diastereomeric Derivatives: The enantiomeric mixture can be reacted with a chiral resolving agent to form a mixture of diastereomers. These diastereomers can then be separated, and the original enantiomers can be regenerated by removing the resolving agent.
Chiral Chromatography: This is a powerful technique that utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The enantiomers interact differently with the CSP, leading to different retention times and thus separation.
| Technique | Stereoisomer Type | Principle |
| Fractional Crystallization | Diastereomers | Differential solubility. |
| Column Chromatography | Diastereomers | Differential affinity for a stationary phase. |
| Chiral Derivatization | Enantiomers | Conversion to separable diastereomers. |
| Chiral HPLC/GC | Enantiomers | Differential interaction with a chiral stationary phase. |
Determination of Absolute and Relative Stereochemistry
Once the stereoisomers are separated, their specific spatial arrangement of atoms must be determined.
Relative Stereochemistry: The relative configuration of the two chiral centers (i.e., whether they are syn or anti) is typically determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy: The coupling constants (J-values) between protons on the chiral centers can provide information about their dihedral angle, which is related to the relative stereochemistry.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can identify protons that are close in space, which can help to elucidate the relative configuration.
Absolute Stereochemistry: Determining the absolute configuration (R/S designation) of each chiral center is more challenging. The definitive method is:
X-ray Crystallography: If a single crystal of one of the enantiomers can be grown, X-ray diffraction analysis can provide an unambiguous determination of its three-dimensional structure and thus its absolute stereochemistry.
Other techniques include:
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations.
Comparison to Known Compounds: If the compound can be chemically correlated to a compound of known absolute stereochemistry, its configuration can be inferred.
| Technique | Information Obtained | Description |
| NMR Spectroscopy | Relative Stereochemistry | Analysis of coupling constants and NOE effects. |
| X-ray Crystallography | Absolute Stereochemistry | Direct determination of the 3D structure of a single crystal. |
| Circular Dichroism | Absolute Stereochemistry | Spectroscopic comparison with theoretical calculations. |
Conformational Analysis and Stereoelectronic Effects
The three-dimensional shape (conformation) of this compound and the influence of its electronic properties on that shape are important for understanding its reactivity and interactions.
Conformational Analysis: The molecule can adopt various conformations due to rotation around its single bonds. The relative stability of these conformers would be investigated using:
Computational Modeling: Molecular mechanics and quantum chemistry calculations can be used to predict the geometries and relative energies of different conformers.
Variable-Temperature NMR Spectroscopy: This technique can be used to study the dynamics of conformational changes and to determine the energy barriers between different conformers.
Stereoelectronic Effects: These are effects that arise from the interaction of electron orbitals and influence the conformation and reactivity of a molecule. In this compound, potential stereoelectronic effects could include:
Gauche Effect: A tendency for certain substituents to prefer a gauche (60° dihedral angle) rather than an anti (180° dihedral angle) conformation. This could be influenced by the electronegative bromine and chlorine atoms.
Hyperconjugation: The interaction of filled bonding orbitals with adjacent empty or partially filled orbitals. This can affect bond lengths, angles, and conformational preferences.
The interplay of steric hindrance (repulsion between bulky groups) and these stereoelectronic effects would determine the preferred conformation of the molecule.
| Concept | Description | Relevance to the Molecule |
| Conformational Isomers | Different spatial arrangements due to bond rotation. | Determining the most stable 3D shape. |
| Steric Hindrance | Repulsive interactions between atoms or groups. | Influences the preferred arrangement of the chloro, bromo, and phenyl groups. |
| Stereoelectronic Effects | Electronic interactions that affect conformation and reactivity. | Gauche effects and hyperconjugation involving the C-Cl and C-Br bonds. |
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition and fragmentation pathways of the target molecule. The presence of two different halogen atoms, bromine and chlorine, results in a distinctive isotopic pattern for the molecular ion.
Expected Molecular Ion Cluster: The combination of 35Cl/37Cl and 79Br/81Br isotopes would produce a characteristic cluster of peaks for the molecular ion [M]⁺. The most abundant peaks would correspond to [C₉H₁₀³⁵Cl⁷⁹Br]⁺, [C₉H₁₀³⁷Cl⁷⁹Br]⁺ / [C₉H₁₀³⁵Cl⁸¹Br]⁺, and [C₉H₁₀³⁷Cl⁸¹Br]⁺. HRMS would allow for the precise mass measurement of these ions, confirming the elemental formula of C₉H₁₀BrCl.
Fragmentation Analysis: Electron ionization (EI) would likely induce fragmentation at the weakest bonds. Key fragmentation pathways would include:
Benzylic Cleavage: Scission of the bond between the benzene (B151609) ring and the propan-2-yl group, leading to the formation of a bromophenyl radical and a chloropropyl cation, or vice-versa.
Loss of Halogens: Elimination of Cl or Br radicals, or HCl/HBr molecules.
Propyl Chain Fragmentation: Cleavage within the propyl sidechain.
| m/z (Calculated) | Ion Formula | Description | Isotopic Signature |
|---|---|---|---|
| 247.9709 | [C₉H₁₀⁷⁹Br³⁵Cl]⁺ | Molecular Ion (M⁺) | Complex M, M+2, M+4 pattern |
| 170.9790 | [C₉H₁₀⁷⁹Br]⁺ | Loss of Chlorine | Characteristic Br doublet (1:1) |
| 155.9323 | [C₆H₄⁷⁹Br]⁺ | Fragment from benzylic cleavage | Characteristic Br doublet (1:1) |
| 77.0391 | [C₆H₅]⁺ | Phenyl cation | - |
| 77.0161 | [C₃H₆³⁵Cl]⁺ | Chloropropyl cation from benzylic cleavage | Characteristic Cl doublet (3:1) |
Impurity profiling via HRMS coupled with a chromatographic technique like Gas Chromatography (GC-MS) would enable the identification of residual starting materials, isomers, or byproducts from the synthesis.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise connectivity of atoms. Due to the molecule's asymmetry, each hydrogen and carbon atom is expected to have a unique chemical shift.
¹H NMR: Would show distinct signals for the aromatic protons and the aliphatic protons of the chloropropyl sidechain. The aromatic region would display a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The aliphatic region would show signals for the CH₂Cl group, the methine (CH) group, and the methyl (CH₃) group, with coupling between them.
¹³C NMR: Would reveal nine distinct carbon signals, corresponding to the four unique aromatic carbons (two substituted, two unsubstituted) and the three carbons of the propyl chain. Data from analogous compounds like 1-bromo-3-chloropropane (B140262) suggests the carbon bearing the chlorine would be at approximately 43 ppm, while the carbon with bromine would be around 30-35 ppm. chegg.com
2D NMR Techniques:
COSY (Correlation Spectroscopy): Would establish ¹H-¹H coupling relationships, confirming the connectivity within the chloropropyl chain (e.g., coupling between the CH and both the CH₂ and CH₃ protons).
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
| Position | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Aromatic CHs | 7.1 - 7.6 (m) | 125 - 135 | Correlations to other aromatic carbons |
| Aromatic C-Br | - | ~122 | Correlations from ortho protons |
| Aromatic C-Propyl | - | ~145 | Correlations from methine proton |
| Propyl CH | 3.2 - 3.6 (m) | ~35-40 | Aromatic C3, Propyl CH₂, Propyl CH₃ |
| Propyl CH₂Cl | 3.7 - 4.0 (m) | ~45-50 | Propyl CH |
| Propyl CH₃ | 1.3 - 1.6 (d) | ~20-25 | Propyl CH, Propyl CH₂Cl |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule's functional groups.
Aromatic C-H Stretching: Aromatic C-H stretches would appear as a group of weak to medium bands just above 3000 cm⁻¹.
Aliphatic C-H Stretching: Aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
Aromatic C=C Stretching: Ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
C-H Bending (Out-of-Plane): The 1,3- (meta) substitution pattern on the benzene ring gives rise to characteristic strong C-H "wagging" absorptions. For meta-substituted rings, these typically appear in the 810-750 cm⁻¹ range, with a second characteristic ring bending peak often observed near 690 cm⁻¹. spectroscopyonline.com This pattern is a key diagnostic feature.
C-Halogen Stretching: The C-Cl and C-Br stretching vibrations are found in the fingerprint region. C-Cl stretches typically appear in the 800-600 cm⁻¹ range, while C-Br stretches are found at lower wavenumbers, generally between 600-500 cm⁻¹. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the substituted benzene ring. irdg.org
X-ray Crystallography for Solid-State Structure and Crystal Packing Analysis
Should this compound be a crystalline solid at room temperature, single-crystal X-ray crystallography would provide the ultimate proof of its three-dimensional structure. This technique would unambiguously determine:
The precise bond lengths and angles of every atom in the molecule.
The conformation of the chloropropyl sidechain relative to the plane of the benzene ring.
The packing of molecules within the crystal lattice.
The nature of any intermolecular interactions, such as van der Waals forces or potential halogen bonding (e.g., Br···Cl or Br···Br interactions), which can influence the physical properties of the solid.
While no specific crystal structure for this compound is publicly available, data from related structures like 1,3-Bis(chloromethyl)benzene show how halogen atoms can dictate crystal packing through halogen-halogen interactions. researchgate.net
Chromatographic Separations for Isomer Resolution and Purity Assessment (e.g., Chiral High-Performance Liquid Chromatography)
The carbon atom at the 2-position of the propyl chain is a stereocenter, meaning this compound exists as a pair of enantiomers (R and S forms). Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for separating and quantifying these enantiomers.
A typical approach would involve:
Chiral Stationary Phase (CSP): Using a column packed with a chiral selector, such as those based on cellulose (B213188) or amylose (B160209) derivatives.
Mobile Phase: A mixture of solvents like n-hexane and isopropanol (B130326) is commonly used for normal-phase chiral separations. researchgate.net
Detection: A UV detector would be suitable, monitoring the absorbance of the benzene ring (typically around 254 nm).
The development of a successful chiral HPLC method would allow for the assessment of enantiomeric purity (enantiomeric excess, e.g.) of a sample, which is critical in many pharmaceutical and agrochemical applications. The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different energies and thus different retention times on the column. sigmaaldrich.com
Computational and Theoretical Studies on 1 Bromo 3 1 Chloropropan 2 Yl Benzene
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are instrumental in determining the electronic structure and equilibrium geometry of 1-Bromo-3-(1-chloropropan-2-yl)benzene.
DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a precise picture of the molecule's three-dimensional arrangement. industrialchemicals.gov.au These calculations would reveal key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, the C-Br and C-Cl bond lengths, the orientation of the chloropropyl side chain relative to the benzene (B151609) ring, and the subtle distortions of the aromatic ring due to the electronic effects of the substituents can all be accurately predicted.
The electronic structure analysis derived from these calculations includes the distribution of electron density, molecular orbital shapes, and energies (HOMO-LUMO gap). The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for predicting the molecule's reactivity, with the energy gap indicating its kinetic stability. The presence of the bromine and chlorine atoms is expected to significantly influence the electronic landscape, creating regions of varying electrostatic potential that are critical for intermolecular interactions.
MP2 calculations, while more computationally expensive, can offer a higher level of accuracy for electron correlation effects, providing a valuable benchmark for the DFT results and a more refined understanding of the molecule's geometry and electronic properties.
Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.91 Å |
| C-Cl Bond Length | ~1.80 Å |
| C-C (Aromatic) Bond Lengths | ~1.39 - 1.40 Å |
| C(Aromatic)-C(Alkyl) Bond Length | ~1.52 Å |
| C-C-C Angle (Propyl Chain) | ~112° |
| C-C-Cl Angle | ~110° |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments. Actual calculated values may vary.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For this compound, this could involve modeling reactions such as nucleophilic substitution at the benzylic position or at the carbon bearing the chlorine atom, or electrophilic aromatic substitution on the benzene ring.
By locating the transition state structures for a proposed reaction pathway, the activation energy can be calculated, providing a quantitative measure of the reaction's feasibility. For example, modeling the substitution of the bromine atom via a palladium-catalyzed cross-coupling reaction would involve identifying the structures and energies of reactants, intermediates, transition states, and products. This analysis would clarify the step-by-step mechanism and identify the rate-determining step.
Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state smoothly connects the reactants and products, thus validating the proposed mechanistic pathway. Such studies are crucial for optimizing reaction conditions and for designing more efficient synthetic routes.
Solvent Effects on Reactivity, Conformation, and Spectroscopic Properties
The surrounding medium can have a profound impact on the behavior of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the properties of this compound.
Solvent effects on reactivity can be significant. For instance, a polar solvent might stabilize a charged transition state, thereby accelerating a reaction. By performing calculations in the presence of a simulated solvent, it is possible to predict how reaction rates and mechanisms might change in different chemical environments.
The conformational preferences of the flexible chloropropyl side chain are also likely to be influenced by the solvent. In a nonpolar solvent, intramolecular interactions might dominate, leading to a more compact conformation. In a polar solvent, interactions with the solvent molecules could favor a more extended conformation. These conformational changes can, in turn, affect the molecule's reactivity and spectroscopic properties.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
While quantum chemical calculations provide information about static, minimum-energy structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. By simulating the motion of the atoms in this compound, it is possible to explore its conformational landscape and understand how the molecule flexes and moves at a given temperature.
MD simulations can reveal the relative populations of different conformers and the energy barriers for interconversion between them. This is particularly important for understanding the flexibility of the chloropropyl side chain and how its orientation changes with respect to the aromatic ring. This dynamic behavior can be crucial for understanding how the molecule interacts with other molecules, such as in a biological system or during a chemical reaction.
Analysis of Aromaticity and Halogen Bonding Interactions within the Molecular Framework
The concept of aromaticity is central to the chemistry of the benzene ring in this compound. Computational methods can quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS). These calculations can reveal how the electron-withdrawing inductive effects of the bromine and chloropropyl substituents might subtly alter the aromatic character of the benzene ring.
Furthermore, the presence of both bromine and chlorine atoms opens up the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. While intramolecular halogen bonding is unlikely in this specific molecule due to its geometry, the potential for intermolecular halogen bonding with other molecules can be investigated computationally. This would involve analyzing the electrostatic potential surface of the molecule to identify regions of positive potential on the halogen atoms (the σ-hole) that could interact with nucleophiles.
Prediction of Spectroscopic Parameters
Computational chemistry can accurately predict various spectroscopic parameters, which is an invaluable tool for interpreting experimental spectra and confirming the structure of a synthesized compound.
For this compound, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts, when compared to experimental data, can help in the assignment of signals to specific atoms in the molecule.
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in assigning the observed vibrational bands to specific molecular motions, such as C-H stretches, C=C aromatic ring vibrations, and the characteristic C-Br and C-Cl stretching frequencies. A comparison between the calculated and experimental spectra can provide a high degree of confidence in the molecular structure.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value/Range |
| ¹H NMR Chemical Shift (Aromatic H) | 7.0 - 7.5 ppm |
| ¹H NMR Chemical Shift (CH-Cl) | 3.6 - 4.1 ppm |
| ¹³C NMR Chemical Shift (C-Br) | ~122 ppm |
| ¹³C NMR Chemical Shift (C-Cl) | ~50 ppm |
| IR Vibrational Frequency (C-Br Stretch) | 550 - 650 cm⁻¹ |
| IR Vibrational Frequency (C-Cl Stretch) | 650 - 800 cm⁻¹ |
Note: These are illustrative predictions based on typical values for similar functional groups. Actual experimental and calculated values may differ.
Role of 1 Bromo 3 1 Chloropropan 2 Yl Benzene As a Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Scaffolds (e.g., Fused Ring Systems, Heterocycles)
No specific research articles or patents were found that describe the use of 1-Bromo-3-(1-chloropropan-2-yl)benzene as a precursor for the synthesis of complex organic scaffolds such as fused ring systems or heterocycles.
Building Block for Advanced Materials (e.g., Optoelectronic Materials, Ligands for Catalysis, Supramolecular Assemblies)
There is no available information in scientific databases detailing the application of this compound as a building block for advanced materials like optoelectronic materials, ligands for catalysis, or in the construction of supramolecular assemblies.
Selective Functionalization and Derivatization for Novel Chemical Entities (excluding pharmaceutical end-products)
While the molecule's structure suggests the potential for selective functionalization and derivatization, no published studies were identified that focus on these aspects to create novel chemical entities for non-pharmaceutical applications.
Future Research Directions and Challenges
Development of Novel Catalytic Systems for Highly Selective Transformations
A primary challenge in the utilization of molecules like 1-Bromo-3-(1-chloropropan-2-yl)benzene lies in the selective functionalization of its two distinct carbon-halogen bonds. The development of sophisticated catalytic systems is paramount to unlocking its synthetic potential. Future research will likely focus on several key areas:
Orthogonal Catalysis: Designing catalytic systems that can selectively activate one C-X bond in the presence of the other is a significant goal. This could involve catalysts that differentiate between the C-Br and C-Cl bonds based on their bond dissociation energies or electronic properties. For instance, palladium complexes with tailored phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands have shown promise in selectively coupling aryl bromides over chlorides. Further refinement of ligand architecture will be crucial.
Directing Group Strategies: The inherent reactivity of the C-Br and C-Cl bonds can be modulated by the introduction of directing groups on the aromatic ring. These groups can coordinate to a metal catalyst and position it for selective C-H activation or cross-coupling at a specific site.
Photocatalysis: Light-mediated catalysis offers a mild and often highly selective alternative to traditional thermal methods. Future work could explore the use of photocatalysts that can selectively cleave either the C-Br or C-Cl bond through distinct energy transfer or electron transfer mechanisms, enabling controlled sequential functionalization.
| Catalyst Type | Potential Advantage | Research Focus |
| Palladium-NHC Complexes | High activity and selectivity for C-Br bonds. | Ligand design to tune steric and electronic properties. |
| Cobalt Catalysts | Lower cost and unique reactivity in C-H activation. | Exploration of directing group-assisted transformations. |
| Photocatalysts | Mild reaction conditions and novel selectivity. | Wavelength-controlled selective bond cleavage. |
Exploration of Unconventional Reactivity Patterns in Polyhalogenated Aromatics
Moving beyond traditional cross-coupling reactions, future research will delve into more unconventional reactivity patterns of polyhalogenated aromatics to access novel chemical space.
One promising avenue is the exploration of regiodivergent synthesis , where the same starting material can be guided to form different constitutional isomers by subtly changing reaction parameters such as the catalyst, solvent, or temperature. mdpi.comchemistryworld.comchemrxiv.org For a molecule like this compound, this could mean developing conditions to selectively introduce a new substituent at either the ortho or para position relative to the existing groups.
Furthermore, metal-free cross-coupling reactions are gaining traction as a more sustainable approach. acs.org These reactions often proceed through radical or aryne intermediates and can offer complementary selectivity to metal-catalyzed processes. Investigating the behavior of polyhalogenated aromatics under these conditions could lead to the discovery of new bond-forming strategies.
Photochemically-induced transformations also present a rich area for exploration. justobjects.nlresearchgate.net Beyond simple dehalogenation, UV irradiation of polyhalogenated benzenes in the presence of various nucleophiles or reaction partners can lead to the formation of complex polycyclic or heterocyclic structures. justobjects.nl
Integration with Flow Chemistry and Automated Synthesis for Scalability
The translation of novel synthetic methodologies from the laboratory to industrial-scale production is a significant hurdle. Flow chemistry and automated synthesis platforms offer powerful solutions to this challenge.
Flow chemistry , where reactions are performed in continuous-flow reactors, provides numerous advantages for the synthesis of halogenated compounds. softecks.inrsc.orgrsc.orgresearchgate.netresearchgate.net These include:
Enhanced safety when handling hazardous reagents.
Precise control over reaction parameters such as temperature and residence time, leading to improved selectivity and yield. chim.it
Facilitated scalability by "numbering-up" (running multiple reactors in parallel) or by extending the operation time. chim.ittue.nl
The halogenation of organic compounds, often highly exothermic and rapid, benefits significantly from the superior heat and mass transfer characteristics of flow reactors. rsc.orgrsc.orgresearchgate.net
Automated synthesis platforms can accelerate the discovery and optimization of reactions involving polyhalogenated aromatics. nih.govsigmaaldrich.comresearchgate.netvapourtec.comillinois.edu These systems can perform a large number of experiments in a high-throughput manner, systematically varying catalysts, ligands, solvents, and other parameters to identify optimal reaction conditions. This data-driven approach can significantly shorten the development timeline for new synthetic methods. nih.gov
Advanced Computational Design of Derivatives with Tunable Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. researchgate.netresearchgate.netmdpi.comchemrxiv.orgnih.gov In the context of this compound and its analogues, computational methods will play a crucial role in several areas:
Predicting Reactivity and Selectivity: DFT calculations can be used to model reaction pathways and predict the activation barriers for different transformations, such as the oxidative addition of a metal catalyst to either the C-Br or C-Cl bond. This allows for the in silico screening of potential catalysts and reaction conditions to identify those that are most likely to be successful. nih.govpatonlab.com
Designing Novel Catalysts: Computational modeling can aid in the rational design of new catalysts with enhanced activity and selectivity. nih.goveuropa.euacs.orgrsc.org By understanding the catalyst-substrate interactions at a molecular level, it is possible to design ligands that will favor a desired reaction outcome.
Tuning Molecular Properties: For applications in material science, computational methods can be used to predict the electronic and photophysical properties of derivatives of polyhalogenated aromatics. chemrxiv.org This allows for the in silico design of molecules with specific properties, such as tailored absorption and emission spectra for organic light-emitting diodes (OLEDs) or optimized energy levels for organic solar cells.
Investigation of Emerging Applications in Specialized Material Science Fields
The unique electronic and structural features of polyhalogenated aromatic compounds make them attractive building blocks for a variety of advanced materials. Future research will likely focus on leveraging these properties in several key areas:
Organic Electronics: The introduction of halogen atoms can significantly influence the frontier molecular orbital energies of organic molecules. This makes polyhalogenated aromatics valuable components in organic semiconductors, where precise control over the HOMO and LUMO levels is essential for efficient charge transport and device performance.
Polymer Science: Halogenated monomers can be polymerized to create materials with enhanced properties, such as improved flame retardancy and thermal stability. The selective functionalization of compounds like this compound could provide access to novel monomers for the synthesis of advanced polymers with tailored properties.
Medicinal Chemistry: Polyhalogenated compounds are prevalent in many pharmaceuticals and agrochemicals. sanskritischool.edu.inyoutube.com The ability to selectively functionalize a polyhalogenated scaffold allows for the systematic exploration of structure-activity relationships, which is a key step in the drug discovery process. The development of efficient and selective methods for the derivatization of these compounds will undoubtedly accelerate the discovery of new therapeutic agents and crop protection chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
